molecular formula C13H18N2O4 B8788750 Diethyl toluene-2,4-dicarbamate CAS No. 7450-62-6

Diethyl toluene-2,4-dicarbamate

Cat. No. B8788750
M. Wt: 266.29 g/mol
InChI Key: PHYURWGMBQTCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04430505

Procedure details

169 g of a polyurea mixture based on 2,4-diaminotoluene containing terminal aminotolyl groups (average molecular weight, 1500) were introduced into the apparatus described in Example 1. 428 g of 2,4-diaminotoluene, 384 g of urea, 168 g of ethyl carbamate, 1700 g of ethanol (approximately 96%) and 5.2 g of zinc octoate were then added. The mixture was reacted for 6.0 hours at 200° C. in the same way as in Example 1. After cooling and venting of the apparatus, the reaction mixture was removed, filtered and analyzed by high pressure liquid chromatography. A yield of 937 g (75% of the theoretical yield) of 2,4-bis-(ethoxy carbonyl amino)-toluene was determined.
[Compound]
Name
polyurea
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
428 g
Type
reactant
Reaction Step Two
Name
Quantity
384 g
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
1700 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].N[C:11](N)=[O:12].[C:14](=[O:19])([O:16][CH2:17][CH3:18])N.[CH2:20]([OH:22])[CH3:21]>CCCCCCCC([O-])=O.CCCCCCCC([O-])=O.[Zn+2]>[CH2:17]([O:16][C:14]([NH:1][C:2]1[CH:7]=[C:6]([NH:8][C:11]([O:22][CH2:20][CH3:21])=[O:12])[CH:5]=[CH:4][C:3]=1[CH3:9])=[O:19])[CH3:18] |f:4.5.6|

Inputs

Step One
Name
polyurea
Quantity
169 g
Type
reactant
Smiles
Step Two
Name
Quantity
428 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)N)C
Name
Quantity
384 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
168 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
1700 g
Type
reactant
Smiles
C(C)O
Name
Quantity
5.2 g
Type
catalyst
Smiles
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into the apparatus
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 6.0 hours at 200° C. in the same way as in Example 1
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.